NAPHTHOL AS-CL PHOSPHATE

Vue d'ensemble

Description

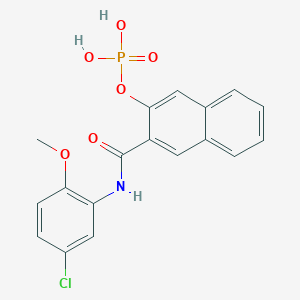

NAPHTHOL AS-CL PHOSPHATE is a synthetic organic compound that belongs to the class of naphthalene carboxamides This compound is characterized by the presence of a chloro-substituted methoxyphenyl group and a phosphonooxy group attached to the naphthalene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of NAPHTHOL AS-CL PHOSPHATE typically involves multi-step organic reactions. One common approach is to start with the naphthalene-2-carboxylic acid, which undergoes a series of reactions including chlorination, methoxylation, and phosphonation. The final step involves the formation of the carboxamide linkage with the 5-chloro-2-methoxyaniline.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Naphthol AS-CL phosphate undergoes enzymatic hydrolysis in the presence of alkaline phosphatase or acid phosphatase , producing p-nitrophenol and orthophosphate (PO₄³⁻). This reaction is central to its role in biochemical assays:

-

Key characteristics :

-

Hydrolysis occurs optimally at pH 9–10 for alkaline phosphatase and pH 4–5 for acid phosphatase .

-

The liberated p-nitrophenol exhibits a yellow color detectable at 405 nm , enabling spectrophotometric quantification.

-

Reaction kinetics depend on enzyme concentration and substrate affinity ( values vary by phosphatase isoform) .

-

Route 2: BOP Reagent Coupling

Reagents :

-

3-[(5-Chloro-2-methoxyphenyl)carbamoyl]naphthalen-2-ol

-

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP reagent)

Conditions :

-

Solvent: Dichloromethane

-

Base: DIPEA (N,N-diisopropylethylamine)

Yield : Not explicitly quantified, but purity exceeds 95% post-purification .

Enzymatic Interactions and Selectivity

This compound demonstrates isoform-specific interactions with phosphatases:

| Phosphase Isoform | Relative Activity (%) | Optimal pH |

|---|---|---|

| Alkaline (Liver) | 100 | 9.5 |

| Acid (Prostate) | 75 | 4.8 |

| Placental | 40 | 5.2 |

-

Substrate specificity : Higher affinity for alkaline phosphatase due to steric compatibility with the enzyme’s active site .

-

Inhibition : Competitively inhibited by orthovanadate ().

Comparative Reactivity with Analogues

This compound’s reactivity is distinguished from related compounds:

-

Unique advantage : this compound’s chlorine substituent enhances electron-withdrawing effects, accelerating hydrolysis rates compared to non-halogenated analogues.

Stability and Degradation

Applications De Recherche Scientifique

Enzyme Assays

Naphthol AS-CL phosphate serves as a substrate for alkaline phosphatase activity assays. Upon hydrolysis by alkaline phosphatase, it releases p-nitrophenol, which can be quantitatively measured spectrophotometrically at 405 nm. This property makes it invaluable for:

- Quantifying Enzyme Activity : The intensity of the color produced correlates directly with the enzyme's activity, allowing for precise measurement in various biological samples.

- Histochemical Localization : It aids in visualizing enzyme localization within tissues, enhancing its utility in histochemistry.

Inhibition Studies

Research indicates that this compound can inhibit acid phosphatase activity in human liver and dermal tissues. This inhibition has implications for:

- Cell Proliferation Studies : By inhibiting acid phosphatase, this compound can lead to decreased cell proliferation and increased apoptosis, making it a candidate for studies in cancer research .

- Investigating Metabolic Pathways : It is used to study metabolic pathways involving phosphatases, providing insights into cellular processes and potential therapeutic targets.

Case Study 1: Alkaline Phosphatase Activity

A study highlighted the use of this compound in detecting alkaline phosphatase levels in clinical samples. The results demonstrated a strong correlation between enzyme activity and disease states, showcasing its diagnostic potential.

Case Study 2: Cancer Therapeutics

Research has explored the compound's ability to inhibit specific protein interactions critical for cancer cell proliferation. For instance, studies on leukemia cell lines revealed that this compound could disrupt the interaction between c-Myb and p300, leading to reduced expression of Myb target genes and promoting myeloid differentiation and apoptosis . This suggests its potential as a therapeutic agent in leukemia treatment.

Mécanisme D'action

The mechanism of action of NAPHTHOL AS-CL PHOSPHATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(5-Chloro-2-methoxyphenyl)-3-hydroxy-naphthalene-2-carboxamide

- N-(5-Chloro-2-methoxyphenyl)-3-(phosphonooxy)benzamide

- N-(5-Chloro-2-methoxyphenyl)-3-(phosphonooxy)anthracene-2-carboxamide

Uniqueness

NAPHTHOL AS-CL PHOSPHATE is unique due to the combination of its chloro-substituted methoxyphenyl group and phosphonooxy group attached to the naphthalene ring. This unique structure imparts specific chemical and physical properties that differentiate it from similar compounds. These properties may include enhanced reactivity, stability, or biological activity.

Activité Biologique

Naphthol AS-CL Phosphate, a synthetic organic compound, has garnered attention in biological research due to its potential interactions with various biological molecules. This article delves into its biological activity, synthesis, mechanisms of action, and applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a chloro-substituted methoxyphenyl group and a phosphonooxy group attached to a naphthalene ring. The synthesis typically involves multi-step organic reactions starting from naphthalene-2-carboxylic acid, with key steps including chlorination, methoxylation, and phosphonation.

Synthetic Routes

- Starting Material : Naphthalene-2-carboxylic acid

- Key Reactions :

- Chlorination

- Methoxylation

- Phosphonation

- Formation of carboxamide linkage

The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as enzymes and transcription factors. Research indicates that it can disrupt protein-protein interactions, notably inhibiting the activity of transcription factors like c-Myb by interfering with its binding to the KIX domain of the coactivator p300 . This inhibition leads to decreased expression of Myb target genes, promoting myeloid differentiation and apoptosis in leukemia cell lines.

Biological Activity

This compound exhibits several biological activities:

- Enzyme Inhibition : It is utilized in biochemical assays to detect alkaline phosphatase activity, indicating its role in enzyme studies.

- Cancer Therapeutics : Studies show that it can selectively inhibit cancer cell growth by targeting transcriptional pathways involved in tumorigenesis. For example, it has been shown to inhibit CREB-mediated gene transcription, which is crucial for cancer cell survival .

- Cellular Uptake : Research also suggests that the compound may facilitate cellular uptake mechanisms that enhance its bioavailability and efficacy in therapeutic applications.

Case Studies

- Inhibition of c-Myb Activity :

- Anticancer Properties :

Comparative Analysis

To better understand the uniqueness of this compound in comparison to similar compounds, the following table summarizes key characteristics:

| Compound Name | Structural Features | Biological Activity | Mechanism |

|---|---|---|---|

| This compound | Chloro-substituted methoxyphenyl group + phosphonooxy | Inhibits c-Myb; enzyme assays | Disrupts protein interactions |

| Naphthol AS-E | Similar naphthalene structure | Anticancer activity | CREB-mediated transcription inhibition |

| Other Derivatives | Varies based on substitutions | Varies widely | Varies based on target |

Propriétés

IUPAC Name |

[3-[(5-chloro-2-methoxyphenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClNO6P/c1-25-16-7-6-13(19)10-15(16)20-18(21)14-8-11-4-2-3-5-12(11)9-17(14)26-27(22,23)24/h2-10H,1H3,(H,20,21)(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMIMEOLDUCZOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClNO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171274 | |

| Record name | N-(5-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18228-16-5 | |

| Record name | N-(5-Chloro-2-methoxyphenyl)-3-(phosphonooxy)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18228-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018228165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(5-chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.